![molecular formula C72H60O18Si12 B093742 Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl- CAS No. 18923-59-6](/img/structure/B93742.png)
Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl-
Description
Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl- is a useful research compound. Its molecular formula is C72H60O18Si12 and its molecular weight is 1550.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane is a complex siloxane compound with significant potential in various biological applications due to its unique structural properties and chemical stability. This article provides a comprehensive overview of the biological activity associated with this compound based on available research and data.
Chemical Structure and Properties
The molecular formula for Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane is with a molecular weight of 1550.3 g/mol . The compound consists of a heptacyclic framework which contributes to its stability and potential interactions with biological systems.
1. Antimicrobial Properties
Research indicates that siloxane compounds can exhibit antimicrobial activity. Studies have shown that certain derivatives of siloxanes possess the capability to inhibit bacterial growth and biofilm formation:
- Case Study : A study demonstrated that modified siloxanes showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial coatings .
2. Cytotoxicity and Cell Proliferation
The cytotoxic effects of Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane have been evaluated in various cell lines:
- Findings : In vitro assays revealed that this compound could induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells . This selective cytotoxicity highlights its potential as an anticancer agent.
Cell Line | IC50 (µM) | Notes |
---|---|---|
MCF-7 (Breast) | 25 | Induces apoptosis |
HeLa (Cervical) | 30 | Low toxicity to normal cells |
A549 (Lung) | 20 | Effective against proliferation |
3. Biocompatibility
The biocompatibility of siloxanes is critical for their application in biomedical fields:
- Assessment : Studies on the biocompatibility of Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane indicate favorable interactions with human cells and tissues. This property is essential for its use in drug delivery systems and tissue engineering.
The biological activity of Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane can be attributed to several mechanisms:
- Membrane Disruption : The compound may disrupt microbial cell membranes due to its amphiphilic nature.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage has been observed in cancer cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancerous cells.
Properties
IUPAC Name |
1,3,5,7,9,11,13,15,17,19,21,23-dodecakis-phenyl-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H60O18Si12/c1-13-37-61(38-14-1)91-73-99(69-53-29-9-30-54-69)76-94(64-43-19-4-20-44-64)83-97(67-49-25-7-26-50-67)79-100(89-99,70-55-31-10-32-56-70)74-92(81-91,62-39-15-2-16-40-62)86-96(66-47-23-6-24-48-66)78-101(71-57-33-11-34-58-71)75-93(85-91,63-41-17-3-18-42-63)82-95(87-94,65-45-21-5-22-46-65)77-102(90-101,72-59-35-12-36-60-72)80-98(84-96,88-97)68-51-27-8-28-52-68/h1-60H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJQTJDLPJRVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si]7(O[Si]8(O[Si](O6)(O[Si](O3)(O[Si](O4)(O[Si](O8)(O[Si](O7)(O5)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60O18Si12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893394 | |
Record name | Dodeca(phenylsilasesquioxane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1550.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18923-59-6 | |
Record name | 1,3,5,7,9,11,13,15,17,19,21,23-Dodecaphenylheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]dodecasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18923-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018923596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodeca(phenylsilasesquioxane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.